Cas no 790263-46-6 (2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid)
2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid
- AKOS000117551
- HMS1715A14
- 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoicacid
- Z55950816
- 790263-46-6
- EN300-09697
- 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid
- Benzoic acid, 2-[[2-[[2-(difluoromethoxy)phenyl]amino]-2-oxoethyl]thio]-
- 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid
-
- Inchi: 1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
- InChI Key: DJVDZLVOLLYFER-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1SCC(NC1=CC=CC=C1OC(F)F)=O
Computed Properties
- Exact Mass: 353.05333539g/mol
- Monoisotopic Mass: 353.05333539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 524.8±50.0 °C(Predicted)
- pka: 3.44±0.36(Predicted)
2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-09697-0.05g |
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2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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| Enamine | EN300-09697-2.5g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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| Enamine | EN300-09697-5.0g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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| Enamine | EN300-09697-10.0g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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| 1PlusChem | 1P019K17-50mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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| 1PlusChem | 1P019K17-100mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid |
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$178.00 | 2024-04-21 |
2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid
Research Update on 2-({2-(Difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic Acid (CAS: 790263-46-6)
2-({2-(Difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid (CAS: 790263-46-6) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethoxy group and a sulfanylbenzoic acid moiety, has demonstrated promising therapeutic potential in preclinical studies. The purpose of this research brief is to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid exhibits selective inhibition of key enzymes involved in inflammatory responses. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action. Results indicated a high binding affinity for the target enzyme, suggesting its potential as a lead compound for the development of anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, preliminary investigations have explored the compound's efficacy in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid demonstrated cytotoxic effects against certain cancer cell lines, particularly those associated with solid tumors. The researchers utilized cell viability assays and flow cytometry to assess the compound's impact on apoptosis and cell cycle progression. Notably, the compound showed a favorable selectivity profile, with minimal toxicity toward normal cells, underscoring its potential as a targeted anticancer agent.
The synthesis of 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid has also been a focal point of recent research. A team of chemists from the University of Cambridge (2023) developed an optimized synthetic route that improves yield and purity while reducing the number of steps. The new method employs a palladium-catalyzed coupling reaction, which has been shown to enhance the scalability of the process. This advancement is particularly significant for future large-scale production and clinical translation of the compound.
Despite these promising findings, challenges remain in the development of 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid as a therapeutic agent. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which will need to be addressed through further structural optimization. Current efforts are focused on designing derivatives with improved pharmacokinetic profiles while retaining the compound's biological activity. Collaborative research initiatives between academia and industry are underway to accelerate these developments.
In conclusion, 2-({2-(difluoromethoxy)phenylcarbamoyl}methyl)sulfanylbenzoic acid (CAS: 790263-46-6) represents a compelling candidate for further investigation in the fields of inflammation and oncology. Its unique chemical structure and promising preclinical data warrant continued exploration, particularly in the context of targeted drug design and combination therapies. Future research should prioritize addressing the compound's pharmacokinetic limitations and advancing it toward clinical trials to fully realize its therapeutic potential.
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